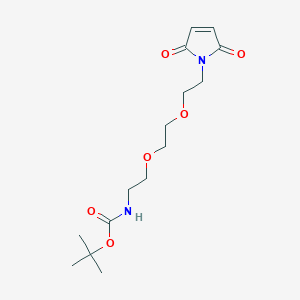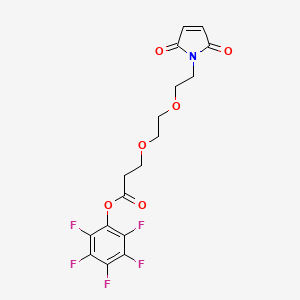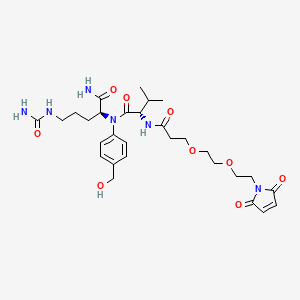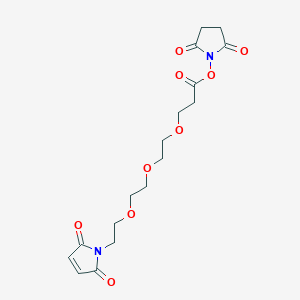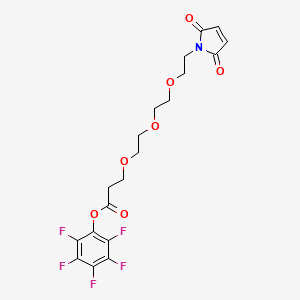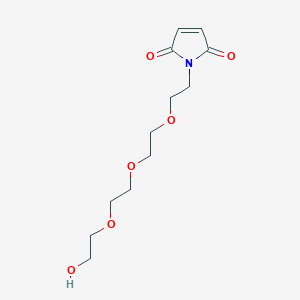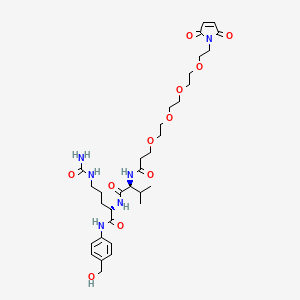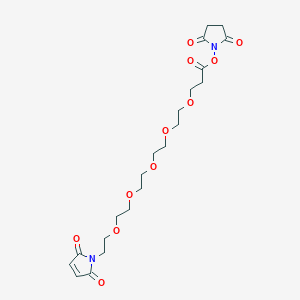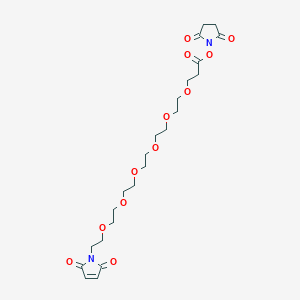
BET bromodomain inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BET (Bromodomain and Extra-Terminal domain) proteins are epigenetic readers of histone acetylation with broad specificity . They consist of four conserved members (Brd2, Brd3, Brd4, and Brdt) that regulate numerous cancer-related and immunity-associated genes . BET inhibitors are a novel form of epigenetic anticancer treatment .
Synthesis Analysis
BET inhibitors have been developed through various design strategies. Current approaches rely on acetylation mimics to block the bromodomains from binding chromatin . The design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors have been discussed . An easily synthesized dihydropyridopyrimidine pan-BET inhibitor scaffold was uncovered via a virtual screen followed by testing in a fluorescence anisotropy assay .
Molecular Structure Analysis
BET proteins have bromodomains (BRDs), which are distinguished by the presence of conserved BD1 and BD2 sequences at their N-terminals, as well as an extra-terminal (ET) structure at the C-terminal . They identify acetylated residues on histone H3 and H4 and have a stronger affinity when there are multiple acetylated fragments of 1–5 amino acids .
Chemical Reactions Analysis
BET inhibitors work by displacing BRD4 out of super-enhancer regions, which has a significant impact on vital pathways in cancerous cells . They regulate epigenetic modifications in the therapy of malignant tumors .
Physical And Chemical Properties Analysis
The physical and chemical properties of BET inhibitors vary significantly. For example, Tmax of these BET inhibitors was between 0.5–6 h, but the range for T1/2 varied significantly .
科学的研究の応用
Cancer Therapy
BET bromodomain inhibitors have been identified as potential anticancer agents . They regulate numerous cancer-related and immunity-associated genes . BET proteins are linked to cancer progression due to their interaction with numerous cellular proteins including chromatin-modifying factors, transcription factors, and histone modification enzymes . The spectacular growth in the clinical development of small-molecule BET inhibitors underscores the interest and importance of this protein family as an anticancer target .
Design of Bivalent BET Inhibitors
The design of bivalent BET inhibitors is a novel strategy in the therapeutic applications of BET bromodomain inhibitors . These inhibitors are designed to block the bromodomains from binding chromatin .
3. Development of Kinase and BET Dual Inhibitors Kinase and BET dual inhibitors are another innovative approach in the field of BET bromodomain inhibitors . These inhibitors target both kinase and BET proteins, providing a broader spectrum of action .
BET Protein Proteolysis-Targeting Chimeras (PROTACs)
BET protein proteolysis-targeting chimeras (PROTACs) represent a new direction in the development of BET bromodomain inhibitors . PROTACs are designed to degrade BET proteins, providing a different mechanism of action compared to traditional inhibitors .
Development of Brd4-Selective Inhibitors
Brd4-selective inhibitors are a specific type of BET bromodomain inhibitor . These inhibitors specifically target Brd4, one of the four members of the BET protein family .
6. Targeting the Extra-Terminal (ET) Domain of BET Proteins The unique C-terminal extra-terminal (ET) domain of BET proteins is another potential target for BET bromodomain inhibitors . Targeting the ET domain provides a novel strategy for the therapeutic applications of these inhibitors .
7. Combination Therapy with Other Chemotherapeutic Modalities BET inhibitors have also been combined with other chemotherapeutic modalities for cancer treatment, demonstrating favorable clinical outcomes . This combination therapy approach can enhance the efficacy of BET inhibitors .
8. Investigation of Biomarkers for Predicting the Efficacy and Resistance of BET Inhibitors The investigation of specific biomarkers for predicting the efficacy and resistance of BET inhibitors is needed to fully realize their therapeutic potential in the clinical setting . This research application can help optimize the use of BET inhibitors in cancer therapy .
作用機序
Mode of Action
BET inhibitors work by displacing BRD4 out of super-enhancer regions , which has a significant impact on vital pathways in cancerous cells . They prevent protein-protein interaction between BET proteins and acetylated histones and transcription factors . This displacement blocks the initiation of transcription for numerous genes by the interaction between ribonucleic acid polymerase II (RNA Pol II) and the site where transcription begins .
Biochemical Pathways
The displacement of BRD4 by BET inhibitors affects numerous cancer-related and immunity-associated genes . It impacts the function of transcription factors that specifically bind to acetylated histone tails, recruit tumor-associated target genes, and act on the promoter and/or enhancer regions . This action significantly suppresses cytokine-induced mRNA expression of a broad range of inflammatory mediators involved in the pathogenesis of various diseases .
Pharmacokinetics
The pharmacokinetics of BET inhibitors vary significantly. The time to reach the maximum plasma concentration (Tmax) for these BET inhibitors is between 0.5–6 hours . The half-life (t1/2) range varies significantly . These properties impact the bioavailability of the drug and its effectiveness in the body.
Result of Action
The result of BET inhibitors’ action is the suppression of overexpressed oncogenes, thus acting as potential antitumor agents . In many cases, the expression of the growth-promoting transcription factor Myc is blocked by BET inhibitors . This leads to the inhibition of cancer progression due to their interaction with numerous cellular proteins including chromatin-modifying factors, transcription factors, and histone modification enzymes .
Action Environment
The action of BET inhibitors can be influenced by environmental factors. For instance, all BET inhibitors reviewed in a study exhibited exposure-dependent thrombocytopenia, which may limit their clinical application . Moreover, the effectiveness of BET inhibitors can be enhanced when used in combination with other drugs . This is due to meaningful variations in pharmacodynamic activity among chosen drug combinations .
Safety and Hazards
In the monotherapy of BET inhibitors, the most common and severe (grade ≥3) hematological adverse events (AEs) are thrombocytopenia, anemia, and neutropenia . The most common non-hematological syndromes are diarrhea, nausea, fatigue, dysgeusia, and decreased appetite, while the most severe AE is pneumonia . All BET inhibitors reviewed in a study exhibited exposure-dependent thrombocytopenia, which may limit their clinical application .
将来の方向性
Given the limited monotherapeutic activity of BET inhibitors, their use in combination with other drugs warrants attention . Combining BET inhibitors with other anticancer drugs and innovative next-generation agents holds great potential for advancing the effective targeting of BET proteins as a promising anticancer strategy . Further efforts are necessary to explore the optimal dosing schemes and combinations to maximize the efficacy of BET inhibitors .
特性
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2/c1-13-22-18-8-5-15(16-11-27-30(2)12-16)9-19(18)23(14-3-6-17(25)7-4-14)28-20(10-21(26)31)24(22)32-29-13/h3-9,11-12,20H,10H2,1-2H3,(H2,26,31)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLGNZXBWIQDLQ-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=N[C@H]2CC(=O)N)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BET bromodomain inhibitor | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

